molecular formula C13H15N3O B7559593 N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

Cat. No. B7559593
M. Wt: 229.28 g/mol
InChI Key: XNPNEZBYBJRHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide, commonly known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic effects.

Mechanism of Action

URB597 selectively inhibits N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide, leading to increased levels of anandamide in the body. Anandamide binds to cannabinoid receptors in the body, leading to various physiological effects. By increasing the levels of anandamide, URB597 may have potential therapeutic effects in various conditions.
Biochemical and Physiological Effects:
URB597 has been shown to have analgesic and anxiolytic effects in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction. URB597 may have potential therapeutic effects in various conditions, including pain, anxiety, and addiction.

Advantages and Limitations for Lab Experiments

One advantage of URB597 is its selectivity for N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide, which reduces the risk of off-target effects. However, URB597 has a short half-life, which may limit its effectiveness in some experiments. Additionally, URB597 may have potential side effects, such as alterations in mood and behavior.

Future Directions

There are several potential future directions for research on URB597. One area of interest is the potential therapeutic effects of URB597 in various conditions, including pain, anxiety, and addiction. Another area of interest is the development of more potent and selective N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide inhibitors. Additionally, research on the potential side effects of URB597 may help to better understand its safety profile.

Synthesis Methods

URB597 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 1-phenylethylamine with ethyl 2-bromoacetate to form ethyl 2-(1-phenylethylamino)acetate. This compound is then reacted with hydrazine to form 1-phenylethylhydrazine. The final step involves the reaction of 1-phenylethylhydrazine with methyl 4-bromobenzoate to form URB597.

Scientific Research Applications

URB597 has been studied for its potential therapeutic effects in various conditions, including pain, anxiety, and addiction. Studies have shown that URB597 increases the levels of anandamide in the body, leading to analgesic and anxiolytic effects. URB597 has also been shown to reduce drug-seeking behavior in animal models of addiction.

properties

IUPAC Name

N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-10(11-6-4-3-5-7-11)16(2)13(17)12-8-14-15-9-12/h3-10H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPNEZBYBJRHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C)C(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-phenylethyl)-1H-pyrazole-4-carboxamide

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